molecular formula C25H21NO5S B11058152 3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11058152
M. Wt: 447.5 g/mol
InChI Key: KIFBPSAMEVALGF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide apart is its combination of functional groups and heterocyclic structures, which may confer unique properties and applications not seen in simpler analogs.

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-oxo-N-(2-thiophen-2-ylethyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H21NO5S/c1-29-16-10-8-15(9-11-16)20-21-22(18-6-2-3-7-19(18)30-25(21)28)31-23(20)24(27)26-13-12-17-5-4-14-32-17/h2-11,14,20,23H,12-13H2,1H3,(H,26,27)

InChI Key

KIFBPSAMEVALGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NCCC5=CC=CS5

Origin of Product

United States

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